
Levofloxacin Impurity 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin Impurity 18 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levofloxacin, a widely used fluoroquinolone antibiotic. Levofloxacin is known for its broad-spectrum antibacterial activity, and impurities like this compound are critical to identify and control to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin Impurity 18 typically involves the synthesis of levofloxacin itself, during which various side reactions can occur, leading to the formation of impurities. The synthetic route for levofloxacin generally involves the cyclization of a quinolone core structure, followed by the introduction of a fluorine atom and other functional groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of impurities.
Industrial Production Methods
In industrial settings, the production of levofloxacin and its impurities is monitored using high-performance liquid chromatography (HPLC) and other analytical techniques. The separation and identification of impurities are crucial steps in ensuring the quality of the final product. The use of controlled environments and precise reaction conditions helps minimize the formation of impurities like this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Levofloxacin Impurity 18 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Levofloxacin Impurity 18 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in levofloxacin formulations.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its effects on the stability and efficacy of levofloxacin as a pharmaceutical product.
Industry: Utilized in quality control processes to ensure the purity and safety of levofloxacin products.
Mécanisme D'action
The mechanism of action of Levofloxacin Impurity 18 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of levofloxacin by interacting with the drug or its targets. The molecular targets and pathways involved are likely similar to those of levofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Comparaison Avec Des Composés Similaires
Levofloxacin Impurity 18 can be compared with other impurities and related compounds, such as:
Levofloxacin Impurity F: Another impurity found in levofloxacin formulations, with a different chemical structure and properties.
Ofloxacin Impurities: Impurities found in ofloxacin, a related fluoroquinolone antibiotic.
Ciprofloxacin Impurities: Impurities found in ciprofloxacin, another fluoroquinolone antibiotic.
This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other related impurities. Its identification and control are essential for maintaining the quality and safety of levofloxacin products.
Propriétés
Formule moléculaire |
C14H13F4NO3 |
|---|---|
Poids moléculaire |
319.25 g/mol |
Nom IUPAC |
ethyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6- |
Clé InChI |
UINULXRKEQVJDQ-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
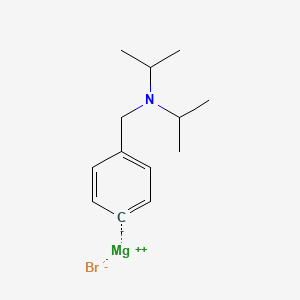
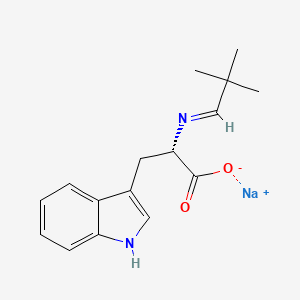
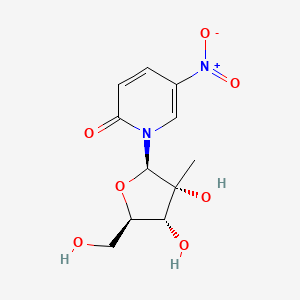
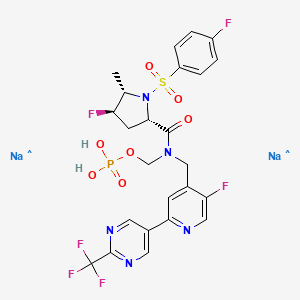
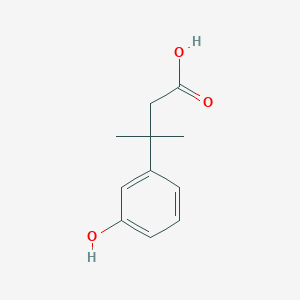
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
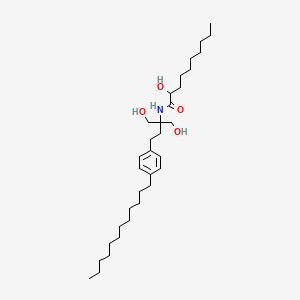

![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)

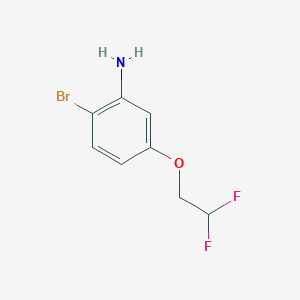
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
